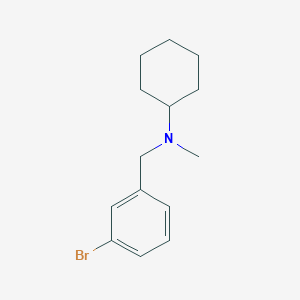

(3-Bromobenzyl)-cyclohexylmethylamine

説明

Synthesis Analysis

The synthesis of amines like “(3-Bromobenzyl)-cyclohexylmethylamine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reactions of alkyl halides with ammonia and other amines . A one-step process for the synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen under mild conditions has also been investigated .Molecular Structure Analysis

The molecular formula of “this compound” is C14H20BrN . Its molecular weight is 282.22 g/mol .Chemical Reactions Analysis

The chemical reactions involving amines like “this compound” can be complex. They can involve S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is also a possible reaction .科学的研究の応用

Potential Biological Activities

Research on related compounds, such as model compounds for evaluating the histamine H3-receptor activation mechanism, showcases the potential biological and pharmacological relevance of bromobenzyl derivatives. Studies have investigated compounds like (Cyclohexylmethyloxymethyl)(1H-imidazol-4-iomethyl)-(S)-ammonium dichloride, highlighting their structural and functional diversity for biological applications (Kovalainen et al., 2000).

Synthetic Methodologies and Chemical Reactions

The synthesis of new families of bi- and polycyclic compounds via Pd-catalyzed amination, involving derivatives like 1,7-di(3-bromobenzyl)cyclen, illustrates the compound's utility in constructing complex molecular architectures. These methodologies enable the creation of bicyclic cryptand type compounds, demonstrating the versatility of bromobenzyl derivatives in synthetic organic chemistry (Averin et al., 2008).

Catalysis and Material Science

In material science and catalysis, derivatives of bromobenzyl compounds have been explored for their roles in catalytic processes and the synthesis of novel materials. For instance, palladium-catalyzed reactions of bromobenzyl alcohols have been employed to synthesize multisubstituted triphenylenes and phenanthrenes, showcasing the applicability of these compounds in creating polycyclic aromatic hydrocarbons with potential electronic and photonic properties (Iwasaki et al., 2015).

作用機序

Target of Action

A structurally similar compound, n-(3-bromobenzyl) noscapine, has been reported to interact with tubulin . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

N-(3-bromobenzyl) noscapine, a similar compound, has been shown to interact with tubulin . This interaction perturbs the tertiary structure of tubulin, leading to disruption of normal microtubule architecture . It’s important to note that the exact mode of action may vary depending on the specific structural features of the compound.

Result of Action

Based on the reported effects of similar compounds, it’s possible that this compound could disrupt normal cell division and intracellular transport processes by perturbing the structure and function of tubulin .

Safety and Hazards

The safety data sheet for a related compound, 3-Bromobenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFCTQMQZDZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)

![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)